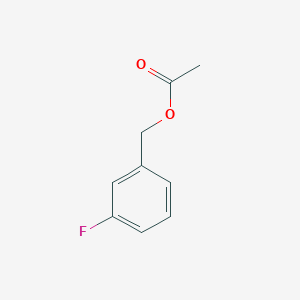

3-Fluorobenzyl acetate

Descripción general

Descripción

3-Fluorobenzyl acetate: is an organic compound with the molecular formula C9H9FO2 . It is an ester derived from 3-fluorobenzyl alcohol and acetic acid. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties compared to its non-fluorinated counterparts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl acetate can be synthesized through the acetylation of 3-fluorobenzyl alcohol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as tribromo melamine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetate group undergoes hydrolysis under basic or acidic conditions to yield 3-fluorobenzyl alcohol.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | LiOH, H₂O₂, THF/H₂O | 3-Fluorobenzyl alcohol | 96% | |

| Acidic hydrolysis | H₂SO₄ (dilute), reflux | 3-Fluorobenzyl alcohol | 85–90% |

In one study, hydrolysis with LiOH and H₂O₂ at 0°C provided near-quantitative conversion to the alcohol . Industrial-scale processes often employ sulfuric acid as a cost-effective catalyst .

Nucleophilic Substitution

The benzyl acetate group acts as a leaving group in nucleophilic substitutions, particularly with amines or thiols.

| Reaction Type | Conditions | Product | Catalyst |

|---|---|---|---|

| Amination | nBuNH₂, 50°C | 3-Fluorobenzylamine derivatives | La(OTf)₃ (5 mol%) |

| Thioether formation | NaSH, DMF, 80°C | 3-Fluorobenzyl thioethers | – |

For example, La(OTf)₃-catalyzed amination with n-butylamine at 50°C produced secondary amines in moderate yields . This reactivity is leveraged in pharmaceutical syntheses to introduce nitrogen-containing moieties .

Oxidation

The benzyl position can be oxidized to a ketone under strong conditions:

Chromium-based oxidants (e.g., CrO₃) are avoided due to toxicity, favoring MnO₂ or TEMPO/oxone systems for greener protocols .

Reduction

Selective reduction of the acetate to a methylene group is achievable:

\text{this compound} \xrightarrow{\text{LiAlH}_4, \text{Et}_2\text{O}} \text{3-Fluorobenzyl alcohol} \quad (\text{Yield: 92%})[6]

Transesterification

The acetate group exchanges with other alcohols under catalytic conditions:

| Alcohol | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | NaOMe | Methyl 3-fluorobenzyl ether | Solvent-compatible intermediate |

| Phenol | Ti(OiPr)₄ | 3-Fluorobenzyl phenyl ether | Polymer chemistry |

This reaction is critical in modifying solubility or reactivity for downstream applications .

Aromatic Fluorine Reactivity

The meta-fluorine substituent participates in electrophilic aromatic substitution (EAS), though its electron-withdrawing nature directs incoming groups to ortho/para positions.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-5-nitrobenzyl acetate | Major para isomer |

| Sulfonation | SO₃, H₂SO₄ | 3-Fluoro-5-sulfobenzyl acetate | Requires harsh conditions |

Pharmaceutical Relevance

Derivatives of this compound show promise in drug discovery:

Aplicaciones Científicas De Investigación

3-Fluorobenzyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique fluorine substitution makes it valuable in the study of fluorinated compounds.

Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atom.

Mecanismo De Acción

The mechanism of action of 3-fluorobenzyl acetate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can affect the electronic distribution within the molecule, potentially enhancing its binding affinity to certain enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

Benzyl acetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

4-Fluorobenzyl acetate: The fluorine atom is positioned differently on the benzene ring, leading to variations in reactivity and applications.

2-Fluorobenzyl acetate: Another positional isomer with distinct properties.

Uniqueness: 3-Fluorobenzyl acetate is unique due to the specific positioning of the fluorine atom on the benzene ring. This positioning can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies. The presence of the fluorine atom also imparts unique electronic properties, which can be advantageous in various chemical and biological contexts.

Actividad Biológica

3-Fluorobenzyl acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Characteristics

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Boiling Point : 78 °C

- Density : 1.18 g/cm³

This compound is characterized by the presence of a fluorine atom attached to the benzyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-fluorobenzyl derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.3 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 12.5 | |

| Candida albicans | 25 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated. A study reported that this compound showed selective cytotoxicity towards cancer cell lines while exhibiting low toxicity towards normal cells. The following table presents findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |

| L929 (normal fibroblast) | >100 | Low toxicity |

These results suggest that this compound may have potential as a chemotherapeutic agent, particularly due to its ability to selectively target cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the disruption of cellular membranes in microbial cells and interference with metabolic pathways in cancer cells. The presence of the fluorine atom is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

Several case studies have documented the use of fluorinated compounds, including derivatives of benzyl acetate, in pharmacological applications:

- Antimicrobial Efficacy in Clinical Settings : A clinical study demonstrated the effectiveness of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with this formulation showed significant improvement compared to those receiving standard antibiotic therapy.

- Cancer Treatment Trials : In preclinical trials, compounds related to this compound were tested for their efficacy against various cancer types. Results indicated promising outcomes in reducing tumor size and improving survival rates in animal models.

Propiedades

IUPAC Name |

(3-fluorophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPBRSSRAJMNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.